molecular formula C8H8F3NO3S B1381095 2-Amino-3-methylphenyl trifluoromethanesulphonate CAS No. 1589523-29-4

2-Amino-3-methylphenyl trifluoromethanesulphonate

Cat. No.: B1381095
CAS No.: 1589523-29-4
M. Wt: 255.22 g/mol
InChI Key: AJDLUZWNMXCSLE-UHFFFAOYSA-N
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Description

The triflate group (-OSO₂CF₃) is a highly reactive leaving group, making this compound valuable in cross-coupling reactions, such as Buchwald-Hartwig amination, where it facilitates efficient C–N bond formation . Its aromatic amino group enhances nucleophilicity, while the electron-withdrawing triflate group stabilizes intermediates during substitution reactions.

Properties

IUPAC Name

(2-amino-3-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-5-3-2-4-6(7(5)12)15-16(13,14)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLUZWNMXCSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OS(=O)(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-methylphenyl trifluoromethanesulphonate typically involves the reaction of 2-Amino-3-methylphenol with trifluoromethanesulfonic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Amino-3-methylphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-3-methylphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulphonate group can be substituted by other nucleophiles under suitable conditions. Common reagents include alkyl halides and amines.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an alkyl halide can yield an alkylated product, while coupling with an aryl halide can produce a biaryl compound.

Scientific Research Applications

Asymmetric Synthesis

Triflates like 2-amino-3-methylphenyl trifluoromethanesulphonate are utilized as arylating agents in asymmetric synthesis. They facilitate the α-arylation of ketones through palladium-catalyzed reactions, leading to the formation of chiral compounds essential in pharmaceuticals .

Table 1: Key Reactions Using this compound

Reaction TypeDescriptionCatalyst Used
α-Arylation of KetonesFormation of chiral ketonesPd(dba)2 and difluorphos
Synthesis of CarbazolesOne-pot synthesis via N-arylation and oxidative couplingPalladium-based catalyst
Diarylation of BenzanilidesSynthesis of N-(2,6-diarylbenzoyl)anilinesPalladium-based catalyst

Catalytic Applications

Triflates serve as effective catalysts in various organic reactions due to their strong acidity and ability to stabilize reaction intermediates. For instance, they are employed in Friedel-Crafts reactions and cycloaddition processes, which are pivotal for constructing complex molecular architectures .

Biological Applications

Triflates have shown promise in medicinal chemistry, particularly in the development of biologically active compounds. The lipophilicity of triflate derivatives enhances their permeability across biological membranes, making them suitable candidates for drug development.

Case Study: Development of Antidiabetic Agents

A notable application involves the synthesis of biguanidine derivatives using triflate intermediates for treating type 2 diabetes mellitus. These compounds have been shown to alleviate ischemic stroke symptoms in diabetic patients .

Table 2: Biological Activity of Triflate Derivatives

Compound TypeBiological ActivityReference
Biguanidine DerivativesAntidiabetic properties
Triflate-based Drug CandidatesPotential treatment for ischemic strokes

Material Science Applications

Triflates are also explored in materials science, particularly in the development of ionic liquids and nanomaterials. Their ability to stabilize nanoparticles has implications for sensors and optical applications .

Mechanism of Action

The mechanism of action of 2-Amino-3-methylphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural and Functional Analogues

9-Chloro-1,2,3,4-tetrahydroacridin-9-yl Trifluoromethanesulphonate (2.22.2)
  • Structure : Contains a chloro-substituted acridine core instead of a phenyl ring.
  • Reactivity: Demonstrates lower reactivity in Buchwald-Hartwig amination due to steric hindrance and reduced electron-withdrawing effects compared to 2.22.3 (a tetrahydroacridine triflate). Reaction yields with secondary amines are notably lower (~40–60% vs. 70–95% for 2.22.3) .
Methyl Trifluoromethanesulfonate
  • Structure : Simpler alkyl triflate (CH₃OSO₂CF₃).
  • Reactivity : Highly electrophilic but less stable due to the absence of aromatic stabilization. Reacts violently with nucleophiles (e.g., water, alcohols).
  • Hazards : Classified as flammable (H226) and corrosive (H314) .
  • Applications : Used as a methylating agent in organic synthesis but requires stringent safety protocols.
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl Ester)
  • Structure: Contains a triazine ring linked to a benzoate group with sulfonyl and trifluoromethyl substituents (e.g., methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate) .
  • Reactivity : Acts as an acetolactate synthase inhibitor in plants.
  • Applications: Agricultural herbicides, contrasting with the pharmaceutical/chemical synthesis focus of 2-amino-3-methylphenyl triflate.
Zinc(II) Trifluoromethanesulphonate
  • Structure: Inorganic salt (C₂F₆O₆S₂Zn) with a high melting point (>600°C) .
  • Reactivity : Functions as a Lewis acid catalyst in Friedel-Crafts and Diels-Alder reactions.
  • Applications : Catalysis in industrial processes, differing from the organic intermediate role of aryl triflates.

Comparative Data Table

Compound Key Functional Groups Reactivity Applications Hazards
2-Amino-3-methylphenyl trifluoromethanesulphonate -NH₂, -CH₃, -OSO₂CF₃ High in C–N coupling; broad substrate scope Pharmaceutical intermediates Corrosive (assumed)
9-Chloro-tetrahydroacridin-9-yl triflate -Cl, -OSO₂CF₃ Moderate in amination; limited substrates Acridine derivatives Not specified
Methyl trifluoromethanesulfonate -CH₃, -OSO₂CF₃ Extreme electrophilicity; unstable Methylation agent Flammable, corrosive
Triflusulfuron methyl ester Triazine, -SO₂N-, -CF₃ Enzyme inhibition Herbicide Low mammalian toxicity
Zinc trifluoromethanesulphonate Zn²⁺, -OSO₂CF₃ Lewis acid catalysis Industrial catalysis Non-flammable; stable

Key Research Findings

  • Reactivity in Amination: 2-Amino-3-methylphenyl triflate outperforms chloro-substituted analogues (e.g., 2.22.2) due to its enhanced leaving group ability and compatibility with diverse amines, including sterically hindered and weakly nucleophilic species (e.g., tert-butylsulfinamide) .
  • Stability vs. Alkyl Triflates : Unlike methyl triflate, the aromatic triflate’s stability permits safer handling and storage, though precautions against moisture are still critical.
  • Functional Group Synergy: The amino group’s nucleophilicity and the triflate’s electrophilicity enable dual reactivity, a feature absent in metal triflates like zinc derivatives .

Biological Activity

2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS No. 1589523-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethanesulfonate group attached to an amino-substituted aromatic ring. The presence of the trifluoromethanesulfonate moiety enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triflate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of biologically active derivatives.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially impacting processes like inflammation and cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to cell growth and survival.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth. For instance, compounds with similar structures have shown promise in inhibiting topoisomerases, which are crucial for DNA replication in cancer cells .
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of related compounds, indicating that they might be effective against various bacterial strains.
  • Anti-inflammatory Effects : Given its structural characteristics, it is hypothesized that this compound could exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways .

Research Findings and Case Studies

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Investigated the synthesis and reactivity of triflates; highlighted potential for biological applications through enzyme inhibition.
Focused on the synthesis of related compounds showing anticancer activity against various cell lines; suggested further exploration for therapeutic use.
Evaluated the interaction of similar compounds with topoisomerases; indicated potential for dual inhibition in cancer treatment.
Assessed antimicrobial efficacy against Candida spp.; found comparable activity to established antifungals like fluconazole.

Q & A

Q. How can researchers identify and quantify byproducts formed during triflate-mediated functionalization?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) and 1H13C^1 \text{H}-^{13} \text{C} HSQC NMR to trace minor byproducts. For example, dimerization byproducts (e.g., biaryl ethers) form at <5% yield and can be isolated via preparative HPLC with a C18 column .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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